molecular formula C20H18ClN3O2 B2876949 (3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone CAS No. 380470-95-1

(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone

Cat. No.: B2876949
CAS No.: 380470-95-1
M. Wt: 367.83
InChI Key: XBJBGVHXQYVYPJ-UHFFFAOYSA-N
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Description

The compound (3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone features a pyrazole core substituted at position 3 with a 4-chlorophenyl group, at position 1 with a phenyl group, and at position 4 with a morpholino methanone moiety. The morpholino group is known to enhance solubility and bioavailability in medicinal chemistry, while the chlorophenyl substituent introduces electron-withdrawing effects that may influence reactivity and binding interactions . This structure is part of a broader class of pyrazole derivatives, which are explored for diverse pharmacological applications due to their tunable electronic and steric properties.

Properties

IUPAC Name

[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2/c21-16-8-6-15(7-9-16)19-18(20(25)23-10-12-26-13-11-23)14-24(22-19)17-4-2-1-3-5-17/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJBGVHXQYVYPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and biological effects, supported by data tables and relevant research findings.

1. Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 1-phenyl-1H-pyrazole derivatives with morpholine and appropriate carbonyl compounds. The synthetic pathway often utilizes methods such as Vilsmeier–Haack formylation and Claisen–Schmidt condensation to construct the pyrazole framework.

Table 1: Synthetic Pathways

StepReagents/ConditionsProduct
11-phenyl-1H-pyrazole + MorpholineIntermediate
2Carbonyl compound + Base(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone

2.1 Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that compounds similar to (3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone showed inhibition of cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest.

2.2 Anti-inflammatory Properties

Pyrazole derivatives have also been reported to possess anti-inflammatory activity. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are involved in inflammation pathways. This activity suggests potential therapeutic applications in treating inflammatory diseases.

Table 2: Biological Activity Overview

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis, cell cycle arrest
Anti-inflammatoryInhibition of COX-2 and cytokine production

3. Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

Case Study 1: Anticancer Efficacy
In a study published in Medicinal Chemistry, a series of pyrazole derivatives were tested against various cancer cell lines. The compound exhibited IC50 values significantly lower than standard chemotherapy agents, indicating potent anticancer activity.

Case Study 2: Anti-inflammatory Effects
A research article detailed the use of pyrazole derivatives in a mouse model of arthritis, demonstrating reduced swelling and pain compared to control groups. The study concluded that these compounds could be developed into effective anti-inflammatory drugs.

4. Structure-Activity Relationship (SAR)

The biological activity of (3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone can be influenced by structural modifications:

Table 3: Structure-Activity Relationship Findings

ModificationEffect on Activity
Substitution at C4Increased potency against cancer cells
Morpholine ringEnhanced solubility and bioavailability
Chlorophenyl groupContributes to anti-inflammatory properties

Comparison with Similar Compounds

Substituent Effects at Position 3

The 4-chlorophenyl group at position 3 distinguishes the target compound from analogs with alternative halogenated or non-halogenated substituents:

  • Bromophenyl and Fluorophenyl Derivatives: Compounds like 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (, entries 13–15) exhibit similar halogenated substituents. Fluorine, being highly electronegative, could enhance metabolic stability but reduce π-π stacking interactions compared to chlorine .
  • Non-Halogenated Analog: The compound (4Z)-4-[(4-chloroanilino)(phenyl)methylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one () replaces the 4-chlorophenyl group with a methyl group. This substitution eliminates halogen-based electronic effects, likely reducing dipole interactions but increasing lipophilicity.

Substituent Effects at Position 4

The morpholino methanone group at position 4 is critical for solubility. Comparisons include:

  • Pyridinyl-Morpholino Hybrid: 4-[1-Benzoyl-4-(pyridin-2-yl)-1H-pyrazol-3-yl]morpholine () incorporates a pyridinyl group instead of chlorophenyl. Its molecular formula (C19H18N4O2) differs from the target compound, suggesting altered pharmacokinetic profiles .
  • Morpholino vs. Methyl Groups: The methyl-substituted analog in lacks the morpholino group’s oxygen atoms, which are pivotal for hydrogen bonding.

Substituent Effects at Position 1

The phenyl group at position 1 is conserved in many analogs (e.g., ), but modifications like 3-(trifluoromethyl)phenyl in introduce trifluoromethyl groups. The CF3 group enhances metabolic resistance and lipophilicity, whereas the phenyl group in the target compound balances aromatic interactions and synthetic accessibility .

Structural and Electronic Analysis

Crystallographic Insights

The triclinic crystal system (space group P1) observed in (4Z)-4-[(4-chloroanilino)(phenyl)methylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one () suggests dense molecular packing due to intermolecular hydrogen bonds.

Computational Analysis

  • Electron Localization Function (ELF): Studies using ELF () could reveal localized electron densities near the morpholino group, influencing nucleophilic attack sites.
  • Noncovalent Interactions: The morpholino group’s oxygen atoms likely participate in hydrogen bonding, as described in , whereas halogenated analogs rely more on van der Waals interactions .

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